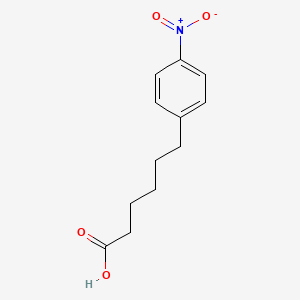

6-(4-Nitrophenyl)hexanoic acid

Description

Contextual Overview of Nitroaromatic and Fatty Acid Hybrid Structures

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are a cornerstone of industrial and pharmaceutical chemistry. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. Fatty acids, on the other hand, are carboxylic acids with long aliphatic chains, playing crucial roles in biological systems and serving as versatile building blocks in synthesis.

The combination of these two moieties into a single molecule, as seen in 6-(4-nitrophenyl)hexanoic acid, creates a bifunctional entity with potential applications in diverse fields. Nitro-fatty acids, for instance, are an emerging class of signaling molecules with anti-inflammatory and cytoprotective effects. nih.govmdpi.com These naturally occurring molecules are formed from the reaction of unsaturated fatty acids with nitrogen species. nih.gov While this compound is a synthetic construct, its structure provides a valuable model for understanding the chemical and biological properties of this class of compounds. The aliphatic hexanoic acid chain provides flexibility and lipophilicity, while the nitrophenyl group introduces a reactive handle and a chromophore for analytical detection.

Significance of the 4-Nitrophenyl Moiety in Organic Synthesis and Mechanistic Studies

The 4-nitrophenyl group is a particularly valuable functional group in organic chemistry for several reasons. Its presence significantly enhances the reactivity of associated functional groups. For example, 4-nitrophenyl esters are widely used as activated esters in peptide synthesis and for creating bioconjugates. wikipedia.orgthieme-connect.com The 4-nitrophenoxide ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. This property is exploited in the design of enzyme substrates, where the release of the yellow-colored 4-nitrophenolate (B89219) upon hydrolysis allows for easy spectrophotometric monitoring of enzyme activity. wikipedia.orgontosight.ai

Furthermore, the 4-nitrophenyl moiety serves as a powerful tool in mechanistic studies of chemical reactions. nih.gov The strong electron-withdrawing nitro group can stabilize anionic intermediates and transition states, influencing reaction rates and pathways. Kinetic studies involving 4-nitrophenyl-containing compounds often provide valuable insights into reaction mechanisms, such as whether a reaction proceeds through a stepwise or concerted pathway. acs.org For example, the aminolysis of various 4-nitrophenyl esters has been extensively studied to elucidate the factors governing the stability of tetrahedral intermediates. acs.orgacs.org The predictable electronic effects of the 4-nitrophenyl group make it an ideal probe for investigating structure-reactivity relationships.

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the individual importance of its constituent parts, a comprehensive investigation of this compound itself is not extensively documented in publicly available literature. While related compounds and their applications are known, specific research focusing on the synthesis, detailed characterization, and unique applications of this particular molecule is limited.

Key research gaps include:

Optimized Synthesis and Characterization: While general methods for synthesizing similar compounds exist, a detailed study on the most efficient and scalable synthesis of this compound, along with a thorough characterization of its spectral and physical properties, is needed. A known synthesis of the related compound 6-(4-nitrophenyl)hexanol (B8423016) involves the reduction of this compound. prepchem.com

Reactivity and Derivatization: A systematic exploration of the reactivity of both the carboxylic acid and the nitroaromatic moieties of this compound would be beneficial. This could involve derivatization to form esters, amides, or other functional groups, as well as reactions involving the nitro group, such as its reduction to an amine.

Applications as a Molecular Probe or Linker: The bifunctional nature of this compound suggests its potential use as a heterobifunctional crosslinker or a molecular probe. scbt.comscbt.com Research is needed to explore its utility in these areas, for example, in bioconjugation or materials science.

Biological Activity Screening: Given the known biological activities of other nitro-fatty acids, a comprehensive screening of this compound for potential biological effects would be a valuable undertaking.

The primary objective of a comprehensive investigation would be to fill these knowledge gaps, thereby establishing a solid foundation of data for this versatile chemical compound and paving the way for its potential application in various scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

65596-92-1 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

6-(4-nitrophenyl)hexanoic acid |

InChI |

InChI=1S/C12H15NO4/c14-12(15)5-3-1-2-4-10-6-8-11(9-7-10)13(16)17/h6-9H,1-5H2,(H,14,15) |

InChI Key |

LNMSGYBBBYSZRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 6 4 Nitrophenyl Hexanoic Acid

Direct Nitration Approaches to 6-(4-Nitrophenyl)hexanoic Acid

Direct nitration involves the introduction of a nitro group onto the aromatic ring of 6-phenylhexanoic acid. This method is a common electrophilic aromatic substitution reaction. libretexts.org

Optimization of Reaction Conditions and Selectivity in Aromatic Nitration

The success of direct nitration hinges on the careful control of reaction conditions to achieve the desired regioselectivity, favoring the formation of the para-substituted isomer, and to maximize the yield. frontiersin.org Traditional nitration methods often employ a mixture of nitric acid and a strong co-acid like sulfuric acid, which can be corrosive and produce significant waste. frontiersin.orggoogle.com

Modern approaches focus on milder and more selective nitrating agents. researchgate.net For instance, the use of bismuth subnitrate in combination with thionyl chloride has been shown to be an effective system for the nitration of various aromatic compounds. nih.gov Another strategy involves the use of solid acid catalysts, such as zeolites, which can offer high activity and para-selectivity. rsc.org The reaction conditions, including temperature, reaction time, and the concentration of the nitrating agent, must be finely tuned to optimize the yield of the desired 4-nitro product while minimizing side reactions. frontiersin.orggoogle.com For example, carrying out the nitration at moderate temperatures can enhance reaction rates and selectivity. google.com

Table 1: Comparison of Nitrating Agents and Conditions

| Nitrating Agent/System | Co-agent/Catalyst | Typical Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Nitric Acid | Sulfuric Acid | 0-25 °C | Mixture of ortho and para isomers | google.com |

| Bismuth Subnitrate | Thionyl Chloride | Room Temperature | High para-selectivity | nih.gov |

| Nitric Acid | Zeolite Beta | Varies | High para-selectivity | rsc.org |

| Nitric Acid | Anhydrous Calcium Sulfate | Moderate Temperatures | Enhanced para-selectivity | google.com |

Challenges in Dinitration Prevention and Purification Techniques

A significant challenge in the direct nitration of aromatic compounds is the potential for dinitration, where a second nitro group is introduced onto the aromatic ring. frontiersin.org The presence of the first nitro group, which is deactivating, generally makes the introduction of a second group more difficult. However, under harsh reaction conditions, dinitration can occur. To avoid this, it is crucial to use the appropriate stoichiometry of the nitrating agent and to control the reaction temperature and time. frontiersin.org

Once the reaction is complete, the crude product mixture often contains the desired 4-nitro isomer, unreacted starting material, and potentially the 2-nitro isomer and dinitrated byproducts. youtube.com Purification is therefore a critical step. Common purification techniques for nitrated aromatic compounds include:

Washing: The crude product is often washed with an alkaline aqueous solution, such as ammonia (B1221849) followed by a stronger base, to neutralize and remove acidic impurities like nitrophenolic byproducts. google.com

Recrystallization: This technique is used to purify the solid product. The crude material is dissolved in a suitable hot solvent and then allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution. youtube.com

Melt Crystallization: This method involves purifying the compound by crystallizing it from its molten state and can be an effective way to remove impurities. justia.com

Distillation: For liquid products, distillation can be used to separate components based on their boiling points. justia.com

Convergent Synthesis Approaches Incorporating Nitrophenyl and Hexanoic Acid Moieties

Convergent synthesis offers an alternative to direct nitration by constructing the target molecule from two or more fragments. This can provide greater control over the final structure and regiochemistry.

Coupling Reactions for Aromatic-Aliphatic Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to many convergent synthetic strategies. sigmaaldrich.com Reactions like the Suzuki-Miyaura, Heck, and Negishi couplings can be employed to connect a nitrophenyl group to a hexanoic acid derivative. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of this compound, this could involve reacting 4-nitrophenylboronic acid with a 6-halohexanoic acid derivative. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comyoutube.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgjk-sci.com This could be used to couple a 4-halonitrobenzene with an alkene-containing hexanoic acid derivative. A subsequent reduction of the double bond would be necessary to yield the final saturated alkyl chain. The reductive Heck reaction is a variation that can directly form an alkyl-aryl linkage from an alkene and an aryl halide. nih.gov

Table 2: Overview of Coupling Reactions for Aromatic-Aliphatic Linkage

| Coupling Reaction | Reactant 1 (Nitrophenyl Moiety) | Reactant 2 (Hexanoic Acid Moiety) | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Nitrophenylboronic acid | 6-Halohexanoic acid derivative | Palladium catalyst, Base | Mild conditions, high functional group tolerance | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Heck | 4-Halonitrobenzene | Alkene-terminated hexanoic acid derivative | Palladium catalyst, Base | Forms a C=C bond, requires subsequent reduction | wikipedia.orgjk-sci.com |

| Reductive Heck | 4-Halonitrobenzene | Alkene-terminated hexanoic acid derivative | Palladium catalyst, Reductant | Directly forms a C-C single bond | nih.gov |

Functional Group Interconversions on Hexanoic Acid Derivatives

In a convergent synthesis, it is often necessary to modify the functional groups of the hexanoic acid starting material to make it suitable for the chosen coupling reaction. fiveable.meub.edu For instance, if a Suzuki coupling is planned, a terminal alkene on the hexanoic acid chain might need to be converted into a halide.

Common functional group interconversions include:

Conversion of Alcohols to Halides: An alcohol group can be converted to a good leaving group, such as a tosylate, which can then be displaced by a halide ion. fiveable.me Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly convert alcohols to alkyl chlorides and bromides, respectively. fiveable.me

Hydroboration-Oxidation/Halogenation: A terminal alkene can be converted to a primary alcohol via hydroboration-oxidation, which can then be halogenated as described above.

Carboxylic Acid to Other Derivatives: The carboxylic acid group itself can be transformed into other functional groups like esters or amides if needed for the reaction or for protection during synthesis. solubilityofthings.comlibretexts.org

Derivatization Strategies of the Nitrophenyl Group

The nitrophenyl component can also be synthesized or modified prior to the coupling step. A common strategy involves the use of 4-nitroaniline (B120555) as a starting material. wikipedia.org

Diazotization and Sandmeyer Reaction: 4-Nitroaniline can be converted into a diazonium salt through a process called diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). google.comyoutube.comresearchgate.net The resulting diazonium salt is a versatile intermediate that can be transformed into various other functional groups through Sandmeyer or related reactions. wikipedia.orglscollege.ac.inmasterorganicchemistry.combyjus.com For example, treatment with copper(I) chloride or copper(I) bromide yields the corresponding 4-chloro- or 4-bromonitrobenzene, which can then be used in cross-coupling reactions. lscollege.ac.inmasterorganicchemistry.com

This approach allows for the introduction of a halide at the para position, making the nitrophenyl moiety a suitable partner for coupling reactions like the Suzuki-Miyaura or Heck reaction.

Stereoselective Synthesis of Chiral Analogues of Nitrophenylhexanoic Acids

The preparation of enantiomerically pure nitrophenylhexanoic acids relies on advanced synthetic strategies that can introduce chirality, followed by robust methods for the separation and characterization of the stereoisomers.

Resolution Techniques for Enantiomeric Purity

The separation of a racemic mixture of a chiral carboxylic acid, such as a nitrophenylhexanoic acid analogue, into its constituent enantiomers is a critical step in obtaining enantiopure compounds. Common techniques employed for this purpose include diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Resolution

A widely used and effective method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, which allows for their separation by fractional crystallization.

The process involves reacting the racemic nitrophenylhexanoic acid with a single enantiomer of a chiral amine in a suitable solvent. The choice of the resolving agent and the solvent system is crucial for achieving efficient separation and is often determined empirically. Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine.

The general procedure for diastereomeric salt resolution can be outlined as follows:

Reaction of the racemic nitrophenylhexanoic acid with an equimolar amount of a chiral amine in a suitable solvent to form a mixture of two diastereomeric salts.

Fractional crystallization of the less soluble diastereomeric salt from the solution.

Isolation of the crystalline salt by filtration.

Liberation of the enantiomerically enriched carboxylic acid from the purified diastereomeric salt by treatment with a strong acid.

Recovery of the chiral resolving agent for potential recycling.

The enantiomeric excess (ee) of the resolved acid is typically determined by chiral High-Performance Liquid Chromatography (HPLC). The selection of the chiral stationary phase (CSP) is critical for achieving good separation of the enantiomers. For nitrophenylalkanoic acids, polysaccharide-based or Pirkle-type CSPs can be effective. A patent for a closely related compound, (R)-4-cyano-4-(4-nitrophenyl)hexanoic acid, describes the use of chiral HPLC for the analysis of the enantiomeric purity, highlighting the utility of this technique in this class of compounds.

Below is a hypothetical data table illustrating the results of a diastereomeric resolution of a racemic nitrophenylhexanoic acid with different chiral bases.

| Resolving Agent | Solvent | Enantiomeric Excess (ee) of Precipitated Salt (%) | Yield (%) |

| (R)-1-Phenylethylamine | Ethanol | 85 | 42 |

| (S)-1-Phenylethylamine | Methanol | 82 | 45 |

| Brucine | Acetone | 95 | 38 |

| Strychnine | Ethyl Acetate (B1210297) | 92 | 40 |

Chiral Chromatography

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. For nitrophenylalkanoic acids, various types of chiral stationary phases can be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

The development of a chiral HPLC method involves screening different chiral columns and mobile phases to achieve optimal resolution. The mobile phase composition, including the type of organic modifier and any additives, can significantly influence the separation. For acidic compounds like nitrophenylhexanoic acids, the addition of a small amount of an acidic modifier to the mobile phase can improve peak shape and resolution.

Absolute Configuration Determination

Once the enantiomers of a nitrophenylhexanoic acid analogue have been separated, the determination of their absolute configuration (i.e., the spatial arrangement of the atoms) is essential. The two most definitive methods for this purpose are single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.

X-ray Crystallography

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of the molecule in the crystalline state. To apply this method, a single crystal of one of the enantiomers, or a diastereomeric salt formed with a resolving agent of known absolute configuration, is required.

The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful alternative for determining the absolute configuration of chiral compounds in solution. This method involves the covalent derivatization of the enantiomerically pure carboxylic acid with a chiral reagent to form a diastereomer. The resulting diastereomers will have distinct NMR spectra, and the differences in the chemical shifts of specific protons can be correlated to the absolute configuration at the chiral center.

A commonly used CDA for carboxylic acids is a chiral alcohol, which forms a diastereomeric ester. For nitrophenylalkanoic acids, the formation of diastereomeric esters with a chiral alcohol, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA or Mosher's acid), is a well-established method. The analysis of the ¹H NMR spectra of the resulting diastereomeric esters allows for the determination of the absolute configuration based on the anisotropic effect of the phenyl ring of the CDA on the chemical shifts of the protons near the chiral center of the acid.

For example, in the case of a chiral nitrophenylalkanoic acid, the protons on the alkyl chain will experience different shielding or deshielding effects in the two diastereomeric MPA esters. By comparing the chemical shift differences (Δδ = δS - δR) for the protons on either side of the chiral center, the absolute configuration can be assigned based on established models.

A study on the resolution and absolute configuration determination of 4-nitropropranolol, a compound also containing a nitrophenyl group, successfully employed derivatization with MPA followed by NMR analysis (Riguera's method) to assign the absolute stereochemistry. This demonstrates the applicability of this technique to nitrophenyl-containing chiral molecules.

Below is an illustrative data table showing the expected ¹H NMR chemical shift differences for the diastereomeric esters of a hypothetical chiral nitrophenylhexanoic acid with (R)- and (S)-MPA.

| Proton | δ (R-MPA ester) (ppm) | δ (S-MPA ester) (ppm) | Δδ (δS - δR) (ppm) |

| H-2 | 2.45 | 2.50 | +0.05 |

| H-3 | 1.60 | 1.58 | -0.02 |

| H-5 | 1.40 | 1.43 | +0.03 |

| H-7 (aromatic) | 8.20 | 8.20 | 0 |

| H-8 (aromatic) | 7.50 | 7.50 | 0 |

Mechanistic Organic Reactions and Transformations of 6 4 Nitrophenyl Hexanoic Acid and Its Derivatives

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations including esterification, amide formation, and ketonization.

Esterification and Transesterification Mechanisms

The conversion of 6-(4-nitrophenyl)hexanoic acid to its corresponding esters is a fundamental transformation, typically proceeding through acid-catalyzed esterification, often referred to as Fischer esterification. This reversible reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a nucleophilic alcohol molecule attacks this activated carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule result in the formation of the ester. The equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Transesterification, the conversion of one ester to another, can also be employed for derivatives of this compound. This process can be catalyzed by either acids or bases. In an acid-catalyzed mechanism, similar to Fischer esterification, the carbonyl oxygen of the ester is protonated, followed by nucleophilic attack of an alcohol. The reaction proceeds through a tetrahedral intermediate, and the equilibrium is driven by the relative concentrations of the alcohols and esters. Under basic conditions, a nucleophilic alkoxide directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to release the original alkoxy group and form the new ester.

A study on the enzymatic hydrolysis and transesterification of p-nitrophenyl esters, including p-nitrophenyl hexanoate, highlights the potential for biocatalytic routes. Enzymes like cutinases can catalyze these reactions under mild conditions, offering a high degree of selectivity.

Amide Formation and Chemoselective Reactions

The synthesis of amides from this compound can be achieved through various methods, most commonly involving the activation of the carboxylic acid. Direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are often employed to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Chemoselective amide formation is crucial when other reactive functional groups are present in the molecule. For instance, in the presence of both a carboxylic acid and other nucleophiles, specific reagents can be used to favor the formation of the amide bond. Competition experiments have demonstrated that certain activating agents can promote amide formation even in the presence of other nucleophiles like alcohols, thiols, and other acids. This selectivity is critical in the synthesis of complex molecules where multiple functional groups could potentially react.

The general mechanism for amide formation using a coupling agent involves the initial activation of the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the amide and a byproduct derived from the coupling agent.

| Amine | Coupling Agent | Solvent | Product |

| Primary Amine | DCC/HOBt | Dichloromethane | N-Alkyl-6-(4-nitrophenyl)hexanamide |

| Secondary Amine | HATU/DIPEA | Dimethylformamide | N,N-Dialkyl-6-(4-nitrophenyl)hexanamide |

| Aniline | EDCI/DMAP | Tetrahydrofuran | N-Phenyl-6-(4-nitrophenyl)hexanamide |

Table 1: Representative Conditions for Amide Formation from this compound

Ketonization Pathways

The conversion of carboxylic acids to ketones, known as ketonization, typically involves the decarboxylative coupling of two carboxylic acid molecules at high temperatures over a metal oxide catalyst. For this compound, this would theoretically lead to the formation of 1,11-bis(4-nitrophenyl)undecan-6-one.

The mechanism is believed to involve the adsorption of the carboxylic acid onto the catalyst surface. One proposed pathway involves the formation of a β-keto acid intermediate, which then undergoes decarboxylation to yield the ketone. Studies on the ketonization of hexanoic acid have shown that basic metal oxides like MgO and MnO, as well as amphoteric oxides like zirconia (ZrO2), are effective catalysts. The reaction conditions, particularly the temperature and the nature of the catalyst, play a crucial role in the conversion and selectivity of the reaction. The presence of the 4-nitrophenyl group may influence the reaction rate and selectivity due to its electronic and steric effects.

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Ketone (%) |

| ZrO₂ | 350-450 | High | High |

| CeO₂ | 350-450 | Moderate | Moderate |

| MnO₂ | 300-400 | High | High |

Table 2: Catalysts and Conditions for Ketonization of Aliphatic Carboxylic Acids (as a model for this compound)

Reactivity of the Nitro Group and Aromatic Ring

The 4-nitrophenyl group imparts distinct reactivity to the molecule, with the nitro group being susceptible to reduction and the aromatic ring undergoing substitution reactions.

Reductive Transformations of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 6-(4-aminophenyl)hexanoic acid. This transformation is of significant synthetic utility as it converts a strongly electron-withdrawing group into a strongly electron-donating group, thereby altering the electronic properties of the aromatic ring.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and efficient method. rsc.orgccspublishing.org.cn Alternatively, metal/acid combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can also effect the reduction. researchgate.net The choice of reducing agent can be critical to avoid the reduction of the carboxylic acid functionality. For instance, catalytic hydrogenation under appropriate conditions can selectively reduce the nitro group without affecting the carboxylic acid.

The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. Stepwise reduction of the nitro group occurs, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed.

| Reducing Agent | Catalyst | Solvent | Product |

| H₂ | Pd/C | Ethanol | 6-(4-Aminophenyl)hexanoic acid |

| Sn/HCl | - | Ethanol/Water | 6-(4-Aminophenyl)hexanoic acid |

| Fe/NH₄Cl | - | Ethanol/Water | 6-(4-Aminophenyl)hexanoic acid |

Table 3: Common Reagents for the Reduction of the Nitro Group in 4-Nitrophenyl Alkanoic Acids

Nucleophilic and Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being strongly influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNA r): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This is particularly true for positions ortho and para to the nitro group. While this compound itself does not have a leaving group on the ring for a typical SNAr reaction, its derivatives, such as those with a halogen at the 2 or 3 position, would be activated towards nucleophilic displacement. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

Electrophilic Aromatic Substitution (S EAr): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. libretexts.org The hexanoic acid side chain is a weakly deactivating group and is generally considered to be ortho, para-directing, although its influence is much weaker than that of the nitro group. Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile will be directed to the positions meta to the nitro group (i.e., the 2 and 6 positions relative to the hexanoic acid chain). The strong deactivating nature of the nitro group means that harsh reaction conditions are typically required to effect electrophilic substitution. For example, nitration would require the use of a mixture of concentrated nitric and sulfuric acids. nih.gov The mechanism proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion, which is destabilized by the electron-withdrawing nitro group, thus slowing down the reaction rate.

Photochemical Reactivity and Mechanistic Pathways

The photochemical behavior of this compound is dictated by the 4-nitrophenyl chromophore, which strongly absorbs UV radiation. While specific studies on this exact molecule are not prevalent, the mechanistic pathways can be inferred from extensive research on related nitroaromatic compounds, such as nitrobenzene and nitrophenols. Upon photoexcitation, these compounds typically undergo transformations involving the nitro group.

In the gas phase, photodissociation of nitroaromatic compounds is a primary pathway, often leading to the elimination of nitrogen dioxide (NO₂) or nitric oxide (NO). For instance, the photodissociation of nitrobenzene has been shown to produce NO₂ as the dominant photoproduct following UV excitation. The process is believed to occur from excited triplet states of the molecule.

In solution, the photochemical pathways are more complex and solvent-dependent. The primary photochemical event is the excitation of the nitroaromatic moiety to an electronically excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁). These excited states, particularly the triplet state, are responsible for the observed reactivity.

One key reaction pathway for nitroaromatic compounds is the abstraction of a hydrogen atom from a suitable donor, such as the solvent or another molecule. For this compound, intramolecular hydrogen abstraction from the hexanoic acid chain by the excited nitro group is a plausible pathway, potentially leading to the formation of a biradical intermediate. This intermediate could then undergo further reactions, such as cyclization or rearrangement.

Another significant photochemical process, particularly relevant in aqueous environments, is the photoreduction of the nitro group. This can proceed through a series of intermediates to yield nitroso, hydroxylamino, and ultimately amino compounds. For example, the photocatalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol has been demonstrated using semiconductor photocatalysts, a process that involves electron transfer to the nitroaromatic compound. researchgate.net The presence of the carboxylic acid group in this compound may influence this process by affecting the molecule's adsorption onto catalytic surfaces or by altering the local pH environment. researchgate.net

The table below summarizes common photochemical reaction pathways observed for compounds containing the nitrophenyl moiety.

| Reaction Pathway | Description | Key Intermediates | Typical Products |

| Photodissociation | Cleavage of the C–N bond upon absorption of UV light, typically in the gas phase. | Excited triplet state | Phenyl radical, Nitrogen dioxide (NO₂) |

| Intramolecular H-Abstraction | The excited nitro group abstracts a hydrogen atom from the aliphatic chain. | Biradical species | Cyclized products (e.g., benzisoxazoles) |

| Photoreduction | Reduction of the nitro group, often facilitated by a photosensitizer or catalyst. | Nitroso, Hydroxylamino species | 4-Aminophenyl derivatives |

Investigation of Catalytic Processes Involving this compound or its Structural Components

Role as a Ligand in Metal Complex Catalysis

The structural components of this compound, namely the carboxylate group and the nitrophenyl ring, provide potential coordination sites for metal ions, allowing it to function as a ligand in metal complexes. The carboxylate group is a classic coordinating moiety, capable of binding to metal centers in a monodentate, bidentate chelating, or bridging fashion. This versatility allows for the formation of a wide array of metal-organic structures, from simple mononuclear complexes to coordination polymers.

While the nitro group is generally a weak coordinator, it can bind to metal centers, particularly in complexes where the metal is electron-rich. The electron-withdrawing nature of the nitro group on the phenyl ring can also electronically influence the catalytic activity of the metal center. This electronic modulation can affect the metal's redox potential and its affinity for substrates in a catalytic cycle.

Although specific catalytic applications using this compound as a ligand are not widely documented, the principles can be understood from studies on related systems. For instance, copper(II) complexes containing N,O-chelating Schiff base ligands derived from nitro-substituted aldehydes have been synthesized and evaluated for their catalytic activity in the reduction of 4-nitrophenol. mdpi.com In these cases, the ligand framework is crucial for stabilizing the metal ion and facilitating the catalytic transformation. Similarly, it can be postulated that a metal complex of 6-(4-nitrophenyl)hexanoate could catalyze reactions such as oxidations, reductions, or C-C coupling reactions. The long hexanoic acid chain could also impart specific solubility properties to the catalyst, potentially enabling its use in biphasic catalysis or for immobilization on solid supports.

The table below outlines the potential coordination modes and their implications for catalysis.

| Coordinating Group | Possible Coordination Modes | Potential Influence on Catalysis |

| Carboxylate (-COOH) | Monodentate, Bidentate (chelating), Bridging | Anchors the ligand to the metal center; can influence the geometry and nuclearity of the complex. |

| Nitro Group (-NO₂) on Phenyl Ring | Weak coordination to metal center | Electronically modifies the metal center, affecting its reactivity; may participate in redox processes. |

Acid-Catalyzed Reactions with Hexanoic Acid Derivatives

The hexanoic acid portion of this compound is susceptible to various acid-catalyzed transformations common to carboxylic acids. The most prominent of these is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. researchgate.netyoutube.com

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. researchgate.netyoutube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: A molecule of water, a good leaving group, is eliminated, reforming the carbonyl group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

This reaction is reversible, and the equilibrium can be driven toward the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comyoutube.com

Conversely, derivatives of this compound, such as its esters, can undergo acid-catalyzed hydrolysis to revert to the parent carboxylic acid and the corresponding alcohol. This reaction follows the reverse pathway of Fischer esterification. The kinetics of hydrolysis for related 4-nitrophenyl esters have been studied, showing dependence on acid concentration. At low acidity, the reaction typically proceeds via an A-2 mechanism, involving a bimolecular attack of water on the protonated ester. tandfonline.comresearchgate.net

The table below presents kinetic data for the acid-catalyzed hydrolysis of a related compound, illustrating the effect of the acid medium.

Table: Rate Constants for the Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-acetyl-phenyliminosulphonate in 40% (v/v) Dioxane-Water

| Acid | Acid Concentration (M) | Temperature (°C) | Rate Constant (10³ k, s⁻¹) |

| HClO₄ | 2.00 | 70.0 | 1.15 |

| H₂SO₄ | 2.00 | 70.0 | 2.37 |

| HCl | 2.00 | 70.0 | 1.48 |

Data adapted from studies on related sulphonimidic esters to illustrate mechanistic principles. tandfonline.comresearchgate.net These data show that the nature of the acid catalyst can influence the reaction rate, a common feature in acid-catalyzed processes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 6-(4-Nitrophenyl)hexanoic acid. Through various NMR experiments, it is possible to map the carbon framework and the arrangement of protons, confirming the connectivity of the hexanoic acid chain to the 4-nitrophenyl ring.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexanoic acid chain. The protons on the 4-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' system, in the downfield region (around 7.4-8.2 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The protons of the hexanoic acid chain will appear more upfield. The methylene (B1212753) group adjacent to the aromatic ring (C6) would be expected around 2.7 ppm, while the methylene group alpha to the carboxyl group (C2) would be around 2.4 ppm. The other methylene protons (C3, C4, C5) would appear as multiplets in the range of 1.4-1.8 ppm. The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift, often above 10-12 ppm. pressbooks.pub

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. Carboxylic acid carbons are characteristically found in the 170-185 ppm range. pressbooks.pubchemguide.co.uk The aromatic carbons show signals between 120-150 ppm; the carbon bearing the nitro group (ipso-carbon) is significantly deshielded. The aliphatic carbons of the hexyl chain would resonate in the upfield region of the spectrum, typically between 20-40 ppm. Quaternary carbons, such as the ipso-carbons on the aromatic ring, generally show weaker signals. hw.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on typical chemical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >10 (broad singlet) | ~179 |

| CH₂ (C2) | ~2.4 (triplet) | ~34 |

| CH₂ (C3) | ~1.7 (multiplet) | ~24 |

| CH₂ (C4) | ~1.4 (multiplet) | ~29 |

| CH₂ (C5) | ~1.7 (multiplet) | ~31 |

| CH₂ (C6) | ~2.7 (triplet) | ~35 |

| Aromatic CH (ortho to NO₂) | ~8.2 (doublet) | ~124 |

| Aromatic CH (meta to NO₂) | ~7.4 (doublet) | ~130 |

| Aromatic C (ipso to alkyl) | - | ~150 |

| Aromatic C (ipso to NO₂) | - | ~147 |

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to confirm the connectivity of the protons within the hexanoic acid chain. Cross-peaks would be observed between adjacent methylene groups, for instance, between the protons on C2 and C3, C3 and C4, and so on, up to the protons on C6. This would confirm the integrity of the straight-chain aliphatic moiety.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning which proton signal corresponds to which carbon signal. For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~35 ppm, confirming their assignment to the C6 methylene group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, correlations between the C6 protons and the aromatic ipso-carbon, as well as the adjacent aromatic C-H carbons, would unequivocally establish the attachment point of the hexyl chain to the nitrophenyl ring. Similarly, correlations from the C2 and C3 protons to the carbonyl carbon (C1) would confirm the position of the carboxylic acid group.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₂H₁₅NO₄), distinguishing it from other compounds with the same nominal mass. For C₁₂H₁₅NO₄, the calculated monoisotopic mass is 237.10011 Da. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental composition.

When analyzing complex mixtures, MS is often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).

GC-MS: For GC-MS analysis, the carboxylic acid functional group of this compound would typically require derivatization (e.g., esterification to a methyl or silyl (B83357) ester) to increase its volatility. The resulting mass spectrum under electron ionization (EI) would show a molecular ion peak and a series of fragment ions. Characteristic fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). libretexts.org

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is well-suited for the analysis of polar, non-volatile compounds like carboxylic acids without the need for derivatization. Using electrospray ionization (ESI), typically in negative ion mode, the deprotonated molecule [M-H]⁻ would be generated. In MS/MS analysis, this precursor ion is isolated and fragmented through collision-induced dissociation (CID). The fragmentation of nitro-fatty acids often involves the loss of the NO₂ group. researchgate.netnih.gov Expected fragmentation pathways for the [M-H]⁻ ion of this compound would include the neutral loss of CO₂ (44 Da) and cleavage at various points along the alkyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of the nitro, carboxylic acid, aromatic, and aliphatic groups. masterorganicchemistry.com

The most prominent features would be:

Nitro Group (NO₂): Two strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. These typically appear around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). libretexts.org

Carboxylic Acid (COOH): A very broad O-H stretching band, often spanning from 3300 cm⁻¹ to 2500 cm⁻¹, is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.org Additionally, a strong, sharp absorption band for the carbonyl (C=O) stretch is expected between 1760 and 1690 cm⁻¹. libretexts.orglibretexts.org

Aromatic Ring: C-H stretching vibrations for the sp² hybridized carbons of the benzene ring typically appear just above 3000 cm⁻¹. In-ring C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. libretexts.org

Aliphatic Chain (CH₂): C-H stretching vibrations for the sp³ hybridized carbons of the hexyl chain are observed just below 3000 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic Chain | C-H stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Weak |

| Nitro Group | N-O asymmetric stretch | 1550 - 1475 | Strong |

| Nitro Group | N-O symmetric stretch | 1360 - 1290 | Strong |

Chromatographic Purification and Purity Assessment

Chromatographic techniques are essential for the isolation and purity verification of this compound. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are two powerful methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the accurate quantification and purity assessment of this compound. The process involves a systematic optimization of several parameters to achieve adequate separation from potential impurities.

A typical approach for a compound like this compound, which contains both a nonpolar phenyl ring and a polar carboxylic acid group, is reversed-phase HPLC. sielc.comsigmaaldrich.com The method development strategy involves the following steps:

Understanding Physicochemical Properties : The initial step involves analyzing the structure of this compound to predict its behavior. ijtsrd.com Its aromatic nitro group provides a strong chromophore for UV detection, while the carboxylic acid moiety's ionization is pH-dependent, influencing its retention. gyanvihar.org

Column Selection : A C18 or C8 column is often the first choice for reversed-phase separations of moderately polar compounds. researchgate.net These columns consist of silica (B1680970) particles chemically bonded with octadecyl or octyl silanes, providing a nonpolar stationary phase.

Mobile Phase Selection : The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ijtsrd.com The pH of the aqueous component is crucial for controlling the ionization of the carboxylic acid. gyanvihar.org For acidic compounds, a mobile phase pH below the pKa of the analyte will suppress its ionization, leading to increased retention on a reversed-phase column. sigmaaldrich.com An acidic modifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.com

Detector Selection : Given the presence of the nitrophenyl group, a UV-Vis detector is the most suitable and commonly used detector. sigmaaldrich.comgyanvihar.org The wavelength of maximum absorbance (λmax) for the nitrophenyl chromophore should be selected to ensure high sensitivity.

Optimization : Fine-tuning of the mobile phase composition (the ratio of organic modifier to aqueous buffer), flow rate, and column temperature is performed to achieve optimal separation, characterized by good resolution between the analyte and any impurities, symmetrical peak shapes, and a reasonable analysis time. researchgate.net

A hypothetical HPLC method for the analysis of this compound is detailed in the interactive table below.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (Octadecyl silane), 5 µm particle size, 4.6 x 250 mm | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid), Gradient elution | Acetonitrile is a common organic modifier. Phosphoric acid suppresses the ionization of the carboxylic acid, enhancing retention. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |

| Detection Wavelength | ~270 nm | Approximate λmax for the nitrophenyl chromophore, ensuring high sensitivity. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Ion Chromatography for Organic Acids

Ion chromatography (IC) is a powerful technique for the determination of ionic species and is particularly well-suited for the analysis of organic acids like this compound. thermofisher.comcarleton.edu The separation in IC is based on the interaction of the ionized analyte with a charged stationary phase. diduco.com

For the analysis of this compound, anion-exchange chromatography is the most common approach. diduco.comchromatographyonline.com In this mode, the stationary phase contains positively charged functional groups that interact with the negatively charged carboxylate anion of the analyte.

Key aspects of ion chromatography for organic acids include:

Stationary Phase : Anion-exchange columns are used, which are typically packed with polymer-based resins functionalized with quaternary ammonium (B1175870) groups. diduco.com

Eluent : The mobile phase, or eluent, is an aqueous solution containing competing anions that displace the analyte from the stationary phase. semanticscholar.org Common eluents for anion exchange include solutions of carbonate, bicarbonate, or hydroxide (B78521). lcms.cz Gradient elution, where the concentration of the competing anion is increased over time, can be used to separate a wide range of organic acids with different affinities for the stationary phase. diduco.com

Detection : Suppressed conductivity detection is the most common detection method in ion chromatography for organic acids. thermofisher.com This technique involves passing the eluent through a suppressor device after the analytical column. The suppressor reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to high sensitivity and a stable baseline.

Ion-Exclusion Chromatography : An alternative IC technique for weak acids is ion-exclusion chromatography. chromatographyonline.comdiduco.com This method uses a stationary phase with fixed negative charges. The separation is based on the degree of dissociation of the acid; undissociated acids can penetrate the pores of the resin and are retained longer than fully dissociated acids, which are repelled by the stationary phase.

A representative ion chromatography method for the analysis of this compound is outlined in the interactive table below.

| Parameter | Condition | Rationale |

| Stationary Phase | High-capacity anion-exchange column (e.g., polymer-based with quaternary ammonium groups) | Provides strong interaction with the carboxylate anion, allowing for effective separation. diduco.com |

| Eluent | Potassium hydroxide (KOH) gradient | A hydroxide eluent is effective for eluting a wide range of organic acids and is compatible with suppressed conductivity detection. diduco.com |

| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for analytical ion chromatography. |

| Detection | Suppressed conductivity | Offers high sensitivity for the detection of ionic analytes like carboxylates by reducing background eluent conductivity. thermofisher.com |

| Suppressor | Anion self-regenerating suppressor | Continuously regenerates the suppressor, providing stable and low-noise baselines. |

| Column Temperature | 30 °C | Ensures reproducible separations. |

Computational Chemistry and Molecular Modeling of 6 4 Nitrophenyl Hexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Such studies for 6-(4-Nitrophenyl)hexanoic acid would involve calculating the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations can map the electrostatic potential to visualize the charge distribution across the molecule. For this compound, this would likely show a high electron density around the carboxylic acid group and the nitro group, indicating regions susceptible to electrophilic and nucleophilic attack, respectively. For instance, studies on analogous compounds like sodium bis(4-nitrophenyl)phosphate have successfully used DFT to analyze charge-density distribution, revealing polarization effects and details of bonding. nih.gov

Ab Initio Methods for Electronic Profiles

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate electronic profiles. While no specific ab initio studies on this compound have been identified, such calculations would be invaluable for benchmarking results from DFT and for obtaining a more precise understanding of its electronic properties.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexanoic acid chain in this compound means the molecule can adopt numerous conformations.

Conformational Analysis would identify the most stable low-energy conformers of the molecule in the gas phase and in solution. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Dynamics (MD) Simulations could be employed to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes, flexibility, and interactions with solvent molecules. Simulations of related systems, such as the ozonation of p-nitrophenol in water, have demonstrated the power of MD in revealing complex reaction pathways and the role of the solvent. pku.edu.cn For this compound, MD could illuminate how the molecule behaves in a biological environment, such as near a cell membrane or in the active site of a protein.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting how a ligand might interact with a protein target.

Characterization of Binding Modes and Interaction Energies

To date, specific molecular docking studies featuring this compound as a ligand are not prominent in the literature. However, research on structurally similar p-nitrophenyl compounds has shown that the nitro group can participate in specific interactions within a binding site. thieme-connect.de A typical docking study would involve placing this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. The results would reveal the most likely binding poses and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Analysis of Steric and Electrostatic Contributions to Interactions

A detailed analysis of docking results would differentiate between the various forces contributing to the binding affinity. Electrostatic contributions would involve favorable interactions between charged or polar groups on the ligand and the target, such as hydrogen bonds between the carboxylic acid or nitro group and amino acid residues. nih.govSteric contributions relate to the shape complementarity between the ligand and the binding site, where a good fit without atomic clashes is favorable. For this compound, the flexibility of the alkyl chain would allow it to adapt to the shape of a hydrophobic pocket, while the rigid phenyl-nitro group would seek specific polar and stacking interactions.

While direct computational studies on this compound are sparse, the methodologies described here represent the standard computational workflow for characterizing a molecule of this nature. The application of these techniques would provide a wealth of information on its electronic properties, dynamic behavior, and potential as a ligand for biological targets, paving the way for future experimental investigations.

Prediction of Reaction Mechanisms and Transition States

A comprehensive search of scientific literature and computational chemistry databases was conducted to identify studies focused on the prediction of reaction mechanisms and transition states involving this compound. The objective was to find detailed research findings, including data from methods such as Density Functional Theory (DFT) or other quantum chemical calculations, that elucidate the pathways, transition state structures, and activation energies for reactions involving this specific molecule.

Despite a thorough investigation into common reaction types for this compound, such as esterification, amidation, and reduction of the nitro group, no specific computational studies detailing reaction mechanisms or transition states for this compound were identified. The scientific literature to date appears to lack predictive modeling data for the reaction kinetics and mechanisms of this particular compound.

Therefore, it is not possible to provide detailed research findings or data tables on the predicted reaction mechanisms and transition states for this compound at this time.

Mechanistic Investigations of Biological Interactions of 6 4 Nitrophenyl Hexanoic Acid and Its Analogues in Vitro Molecular and Cellular Level

Enzyme Inhibition Mechanisms and Kinetics

The hydrolysis of p-nitrophenyl esters, including analogues of 6-(4-nitrophenyl)hexanoic acid, serves as a common method for assaying the activity of esterases and lipases. nih.govresearchgate.net These enzymes catalyze the cleavage of the ester bond, releasing p-nitrophenol, a chromogenic compound that can be measured spectrophotometrically to determine reaction kinetics. researchgate.netnih.gov

Lipases and esterases are generally distinguished by their substrate specificity; lipases preferentially hydrolyze triglycerides with long-chain fatty acids, while esterases typically act on more water-soluble esters with short-chain fatty acids. sonics.com Studies on various p-nitrophenyl esters with different acyl chain lengths have been conducted to probe this specificity. For instance, research on bovine milk lipoprotein lipase (B570770) demonstrated the highest specificity for substrates with fatty acyl chains of intermediate length, such as p-nitrophenyl butyrate (B1204436) and p-nitrophenyl caprylate (hexanoate). nih.gov This indicates that the hexanoic acid chain of this compound is well-suited for interaction with the active sites of certain lipases.

The catalytic activity of lipases is significantly influenced by the length of the fatty acid chain in p-nitrophenyl ester substrates. Kinetic studies have quantified this relationship, showing a peak in activity for medium-chain substrates.

Table 1: Vmax Values of Wild Lipase Enzyme for Various p-Nitrophenyl Esters This table illustrates the substrate specificity of a wild-type lipase based on the maximal reaction velocity (Vmax) for esters with varying alkyl chain lengths.

| Substrate | Vmax (U/mg protein) |

|---|---|

| p-Nitrophenyl acetate (B1210297) (C2) | 0.42 |

| p-Nitrophenyl butyrate (C4) | 0.95 |

| p-Nitrophenyl octanoate (B1194180) (C8) | 1.1 |

| p-Nitrophenyl dodecanoate (B1226587) (C12) | 0.78 |

| p-Nitrophenyl palmitate (C16) | 0.18 |

Data sourced from a study on lipase activity with different p-nitrophenol esters. researchgate.net

Enzyme inhibition can be broadly classified into several types based on the inhibitor's mechanism of action.

Competitive Inhibition: In this mechanism, an inhibitor molecule, which is structurally similar to the substrate, competes for the same active site on the enzyme. jackwestin.comyoutube.com The binding of the inhibitor prevents the substrate from binding, thereby blocking the reaction. youtube.com

Non-competitive (Allosteric) Inhibition: A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. jackwestin.comyoutube.com This binding event induces a conformational change in the enzyme, altering the shape of the active site and reducing its ability to bind the substrate and catalyze the reaction. jackwestin.comyoutube.com

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. jackwestin.com The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate to product. jackwestin.com The potency of uncompetitive inhibitors often increases with higher substrate concentrations because more ES complex is available for the inhibitor to bind. nih.gov Studies on analogues, such as p-nitrohippuric acid, have shown that they can act as uncompetitive inhibitors of enzymes like bovine carboxypeptidase A. researchgate.net This suggests that the inhibitor binds to the enzyme only after the substrate has bound, in an ordered fashion. researchgate.net

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. jackwestin.com However, it will have a different affinity for each form. jackwestin.com

The two primary structural components of this compound, the nitrophenyl group and the hexanoic acid chain, each play a distinct and crucial role in its interactions with enzymes.

The nitrophenyl moiety is characterized by the strong electron-withdrawing nature of the nitro group. nih.govsvedbergopen.com This property affects the electronic distribution within the aromatic ring, which can alter the molecule's polarity and favor interactions with amino acid residues in the active or allosteric sites of proteins. nih.govresearchgate.netnih.gov The nitro group itself can be considered a pharmacophore that can interact with various biomolecules, potentially inhibiting enzymes or participating in cellular signaling. researchgate.net Research on the thiolase enzyme OleA has shown that the p-nitrophenyl group can effectively deliver an acyl chain into a hydrophobic channel of the enzyme, initiating the catalytic process. nih.govnih.gov This demonstrates the role of the nitrophenyl group in substrate recognition and positioning within the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The position of the nitro group on the phenyl ring is a critical determinant of the biological activity of nitrophenyl compounds. Its electron-withdrawing effects can deactivate certain positions on the aromatic ring, change the molecule's polarity, and influence how it interacts with nucleophilic sites within proteins like enzymes. nih.gov

Structure-activity relationship studies on related compounds, such as nitro-containing chalcones, have demonstrated that the specific placement of the nitro group significantly impacts biological outcomes. For example, the anti-inflammatory and vasorelaxant activities of these compounds were found to be highly dependent on whether the nitro group was in the ortho or para position.

Table 2: Influence of Nitro Group Position on Biological Activities of Chalcone (B49325) Analogues This table summarizes findings on how the position of the nitro group on the aromatic rings of chalcone structures correlates with specific biological activities.

| Biological Activity | Most Active Nitro Position | Finding |

|---|---|---|

| Anti-inflammatory | Ortho position | Compounds with a nitro group at the ortho position exhibited the most pronounced anti-inflammatory effects. mdpi.com |

| Vasorelaxant | Para position | A compound with a nitro group in the para position showed the highest vasorelaxant activity, comparable to a compound lacking a nitro group entirely. mdpi.com |

Data sourced from a study investigating the effect of nitro group position in chalcones. mdpi.com

These findings highlight that altering the nitro group's position modifies the electronic properties of the molecule, which in turn affects its ability to bind to and modulate the function of specific biological targets like COX-1, COX-2, or eNOS enzymes. mdpi.com

The length and structure of the alkyl chain in fatty acid derivatives are paramount in determining the nature and strength of their molecular interactions, particularly with enzymes like lipases. The alkyl chain primarily engages in hydrophobic interactions within the enzyme's binding pocket.

Studies systematically evaluating p-nitrophenyl esters with varying acyl chain lengths reveal a clear structure-activity relationship. Lipoprotein lipase, for example, shows the highest catalytic efficiency for substrates with intermediate chain lengths (C4-C8), with activity decreasing for both shorter and longer chains. nih.gov This suggests the existence of an optimally sized hydrophobic binding pocket in the enzyme; chains that are too short fail to establish sufficient hydrophobic contacts for stable binding, while chains that are too long may introduce steric hindrance or be unable to fit properly within the active site. nih.gov

This relationship is further quantified by kinetic data from lipase-catalyzed hydrolysis of different p-nitrophenyl esters.

Table 3: Lipase Activity as a Function of Substrate Alkyl Chain Length This table presents the maximal reaction velocity (Vmax) of a wild-type lipase acting on p-nitrophenyl esters, demonstrating the influence of the acyl chain length on catalytic efficiency.

| Substrate | Chain Length | Vmax (U/mg protein) |

|---|---|---|

| p-Nitrophenyl acetate | C2 | 0.42 |

| p-Nitrophenyl butyrate | C4 | 0.95 |

| p-Nitrophenyl octanoate | C8 | 1.1 |

| p-Nitrophenyl dodecanoate | C12 | 0.78 |

| p-Nitrophenyl palmitate | C16 | 0.18 |

Data sourced from a study on lipase activity with different p-nitrophenol esters. researchgate.net

The data clearly show a peak activity for the C8 substrate, confirming that molecular interactions and subsequent catalytic turnover are highly dependent on the alkyl chain's dimensions. researchgate.net Elongating the alkyl chain generally increases hydrophobicity, which can lead to stronger binding up to a certain point, but can also cause issues like lower solubility or aggregation, ultimately reducing enzyme activity. mdpi.comnih.gov

Bioisosteric Modifications and Their Mechanistic Implications

Bioisosteric modification is a strategy in drug design where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties to enhance potency or reduce toxicity. For this compound, the key moieties for such modifications would be the carboxylic acid and the nitro group.

Carboxylic Acid Bioisosteres : The carboxylic acid group is often crucial for receptor interactions but can limit cell permeability due to its negative charge at physiological pH. Common bioisosteres for carboxylic acids include:

Tetrazoles : These are acidic and can mimic the proton-donating ability of carboxylic acids.

Hydroxamic acids : These groups are also acidic and are known for their metal-chelating properties.

Acylsulfonamides : These maintain acidity within the range of carboxylic acids and can offer improved biological activity.

Thiazolidinediones : This planar, moderately acidic heterocycle is another established carboxylic acid surrogate.

Nitro Group Bioisosteres : The nitro group is a strong electron-withdrawing group. Replacing it would fundamentally alter the compound's redox properties. Potential bioisosteres could include:

Sulfone (SO₂R)

Cyano (-CN)

Trifluoromethyl (-CF₃)

Such modifications would mechanistically shift the compound's mode of action away from redox cycling and the generation of reactive nitrogen species, potentially reducing cytotoxicity while possibly enhancing other targeted interactions.

Mechanistic Pathways of Cellular Effects Triggered by Nitro Compounds

The cellular effects of nitroaromatic compounds like this compound are predominantly linked to the enzymatic reduction of the nitro group. This process is particularly enhanced in hypoxic (low oxygen) environments, such as those found in solid tumors.

Redox Cycling and Reactive Oxygen Species (ROS) Generation by Nitro Moieties

A primary mechanism of action for nitroaromatic compounds is through redox cycling. This process involves the reduction of the nitro group (-NO₂) by cellular flavoenzymes, such as NADPH:cytochrome P450 oxidoreductase.

One-Electron Reduction : The nitro group undergoes a one-electron reduction to form a nitro anion radical (Ar-NO₂⁻).

Futile Cycling : In the presence of oxygen (normoxia), this radical rapidly transfers the electron to molecular oxygen (O₂), regenerating the parent nitro compound and producing a superoxide (B77818) anion radical (O₂⁻). This futile cycle can repeat, leading to a significant accumulation of superoxide radicals.

ROS Formation : The superoxide anion is a primary Reactive Oxygen Species (ROS), which can be converted to other harmful species like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

This accumulation of ROS induces a state of oxidative stress, causing widespread damage to cellular components. The increased production of ROS can lead to lipid peroxidation, membrane destruction, DNA damage, and enzyme inactivation, ultimately resulting in cell death.

| Step | Reaction | Key Product | Cellular Environment |

| 1. Initial Reduction | Ar-NO₂ + e⁻ → Ar-NO₂⁻ | Nitro anion radical | Aerobic & Anaerobic |

| 2. Re-oxidation | Ar-NO₂⁻ + O₂ → Ar-NO₂ + O₂⁻ | Superoxide anion (ROS) | Aerobic (Normoxia) |

| 3. Further Reduction | Ar-NO₂⁻ + e⁻ → Ar-NO | Nitroso derivative | Anaerobic (Hypoxia) |

Interactions with Cellular Components (e.g., Proteins, DNA) at a Mechanistic Level

Under hypoxic conditions, the nitro anion radical can undergo further reduction instead of reacting with oxygen. This multi-step reduction process generates highly reactive intermediates that can covalently bind to cellular macromolecules.

The reduction pathway is as follows: **Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (B1172632) (R-NHOH) → Amine (R-NH₂) **

The hydroxylamine and potentially the nitroso intermediates are highly electrophilic and are considered the ultimate toxic species.

DNA Interactions : The hydroxylamine derivative is particularly mutagenic. It can form covalent adducts with DNA bases, primarily guanine. These adducts disrupt the DNA structure, leading to mutations, strand breaks, and inhibition of DNA replication and transcription, which can trigger apoptosis (programmed cell death).

Protein Interactions : The reactive intermediates, particularly nitrosoarenes, can react with nucleophilic groups in proteins, such as the sulfhydryl groups (-SH) of cysteine residues. This covalent modification can lead to protein inactivation, disruption of enzyme function, and alteration of cellular signaling pathways. The electron-withdrawing nature of the nitro group itself can also favor non-covalent interactions with amino acids like threonine and glutamine, potentially inhibiting protein function even without metabolic activation.

| Metabolite | Target Molecule | Type of Interaction | Consequence |

| Hydroxylamine (Ar-NHOH) | DNA (Guanine) | Covalent Adduct Formation | Mutagenesis, Carcinogenesis, Cell Death |

| Nitrosoarene (Ar-NO) | Proteins (Sulfhydryl groups) | Covalent Modification | Protein Inactivation, Disrupted Function |

| Nitro Radical Anion (Ar-NO₂⁻) | Oxygen (O₂) | Electron Transfer | ROS Generation, Oxidative Stress |

Receptor Binding Studies (In Vitro)

Specific in vitro receptor binding studies for this compound are not prominently available in the reviewed scientific literature. However, research on structurally similar compounds, such as 6-oxo-4-phenyl-hexanoic acid derivatives, has identified them as ligands for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). This suggests a potential, though unconfirmed, for this compound or its analogues to interact with nuclear receptors or other specific protein targets.

In general, in vitro receptor binding assays are crucial for determining the interaction between a ligand and its receptor. These studies typically use radiolabeled ligands to quantify binding to cell membranes or purified receptors.

Elucidation of Specific Binding Sites and Affinities

To characterize the interaction of a compound like this compound with a potential receptor, several key parameters would be determined:

Binding Affinity (Kd) : This is the equilibrium dissociation constant, which represents the concentration of the ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity.

Maximum Binding Capacity (Bmax) : This indicates the total concentration of receptor binding sites in the tissue sample.

Inhibition Constant (Ki) : In competitive binding assays, the Ki value represents the affinity of a non-labeled test compound for the receptor.

These parameters are typically determined through saturation binding experiments, where increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation, and competitive binding assays, where a fixed concentration of radiolabeled ligand competes with varying concentrations of an unlabeled test compound.

Molecular Determinants of Ligand-Receptor Recognition

The recognition of a ligand by its receptor is governed by a combination of molecular factors that determine the specificity and strength of the interaction. For a molecule like this compound, these determinants would include:

Electrostatic Interactions : The negatively charged carboxylate group could form ionic bonds or hydrogen bonds with positively charged or polar amino acid residues (e.g., Arginine, Lysine) in the receptor's binding pocket. The polar nitro group could also participate in hydrogen bonding.

Hydrophobic Effects : The phenyl ring and the hexanoic acid's aliphatic chain are hydrophobic and would likely interact favorably with nonpolar pockets within the receptor, driven by the hydrophobic effect.